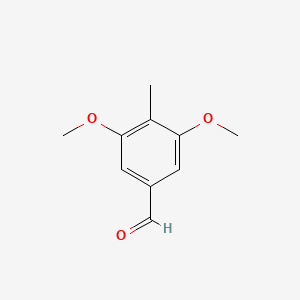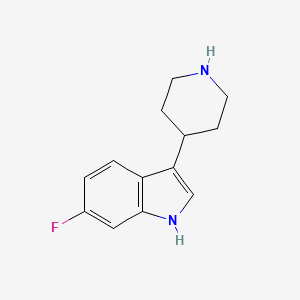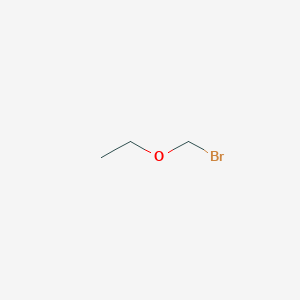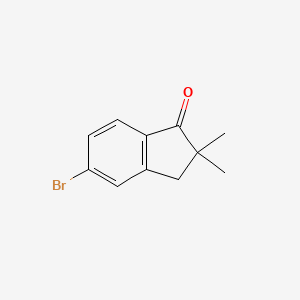
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
“5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C11H11BrO . It has a molecular weight of 239.11 g/mol . The compound is also known by other names such as “5-bromo-2,2-dimethyl-3H-inden-1-one”, “5-Bromo-2,2-dimethylindan-1-one”, and "1H-Inden-1-one, 5-bromo-2,3-dihydro-2,2-dimethyl-" .
Molecular Structure Analysis
The InChI string for “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 . The Canonical SMILES is CC1(CC2=C(C1=O)C=CC(=C2)Br)C . These strings provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” has a molecular weight of 239.11 g/mol . It has an XLogP3-AA value of 3.3 , which is a measure of its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has a topological polar surface area of 17.1 Ų and a complexity of 234 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Indole derivatives are widely recognized for their pharmacological activities. They serve as key scaffolds in drug discovery for treating various diseases such as tuberculosis, malaria, diabetes, cancer , and viral infections . The unique structure of “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” could be explored for developing new therapeutic agents.
Antimicrobial and Antiviral Agents
These compounds have shown promise against bacterial infections like those caused by methicillin-resistant Staphylococcus aureus (MRSA) and viruses . Research into the antimicrobial properties of “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” could lead to new treatments.
Anti-inflammatory and Antioxidant Applications
Indole derivatives exhibit anti-inflammatory and antioxidant properties, which are crucial in managing chronic diseases and preventing oxidative stress-related damage . The compound may have similar effects and could be used in related research.
Agricultural Applications
Some indole derivatives, like indole-3-acetic acid (IAA), act as plant growth regulators. The structural analogs of IAA could be synthesized from “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” to study their effects on plant growth and development .
Material Science
Indole structures are used in material science for creating copolymers and corrosion inhibitors . The brominated indenone compound might contribute to the development of new materials with unique properties.
Neurological Disorders
Given that some indole derivatives are effective against migraines and convulsions , it’s plausible that “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” could be investigated for its potential effects on neurological conditions.
Safety And Hazards
While specific safety and hazard information for “5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” is not available, general precautions should be taken while handling it. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
5-bromo-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUNIYUKQVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456668 | |
| Record name | 5-Bromo-2,2-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
495414-32-9 | |
| Record name | 5-Bromo-2,2-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
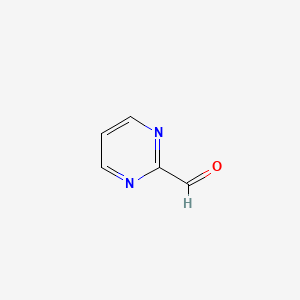
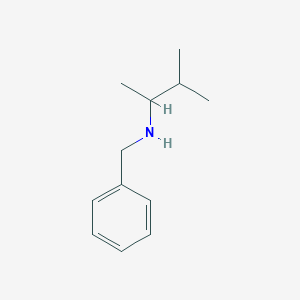

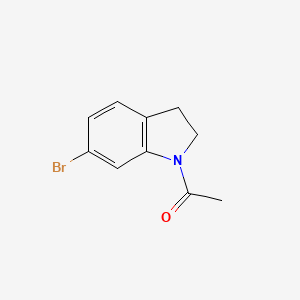
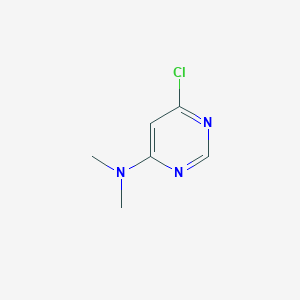
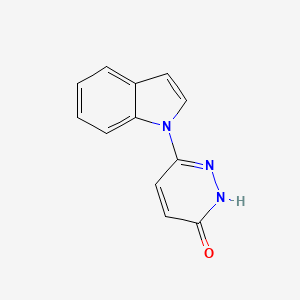

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

